molecular formula C₂₅H₃₈O₅ B1144914 Treprostinil ethyl ester CAS No. 1355990-07-6

Treprostinil ethyl ester

Cat. No.: B1144914
CAS No.: 1355990-07-6
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
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Description

It is a derivative of Treprostinil, a medication used to treat pulmonary arterial hypertension

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Ethyl Ester involves the esterification of Treprostinil with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of Treprostinil to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Treprostinil Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Treprostinil Ethyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Treprostinil Ethyl Ester can be compared with other similar compounds, such as:

This compound is unique due to its ester functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other prostacyclin analogs .

Properties

IUPAC Name

ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHCIQUGUOGFB-KHYDEXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355990-07-6
Record name Treprostinil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPROSTINIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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